Apabetalone Apabetalone Apabetalone, also known as RVX-208, is a potent inhibitor of BET bromodomains. RVX-208 functions by removing atherosclerotic plaque via reverse cholesterol transport (RCT). RVX-208 increases the production of ApoA-I in hepatocytes in vitro, and in vivo in monkeys and humans, which results in increased HDL-C, but the molecular target was not previously reported. RVX-208 may be a promising new approach to the treatment of atherosclerosis.
Brand Name: Vulcanchem
CAS No.: 1044870-39-4
VCID: VC0519083
InChI: InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24)
SMILES: CC1=CC(=CC(=C1OCCO)C)C2=NC(=O)C3=C(N2)C=C(C=C3OC)OC
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol

Apabetalone

CAS No.: 1044870-39-4

Inhibitors

VCID: VC0519083

Molecular Formula: C20H22N2O5

Molecular Weight: 370.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Apabetalone - 1044870-39-4

CAS No. 1044870-39-4
Product Name Apabetalone
Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
IUPAC Name 2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-1H-quinazolin-4-one
Standard InChI InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24)
Standard InChIKey NETXMUIMUZJUTB-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=CC(=C1OCCO)C)C2=NC(=O)C3=C(N2)C=C(C=C3OC)OC
SMILES CC1=CC(=CC(=C1OCCO)C)C2=NC(=O)C3=C(N2)C=C(C=C3OC)OC
Canonical SMILES CC1=CC(=CC(=C1OCCO)C)C2=NC(=O)C3=C(N2)C=C(C=C3OC)OC
Appearance white solid powder
Description Apabetalone, also known as RVX-208, is a potent inhibitor of BET bromodomains. RVX-208 functions by removing atherosclerotic plaque via reverse cholesterol transport (RCT). RVX-208 increases the production of ApoA-I in hepatocytes in vitro, and in vivo in monkeys and humans, which results in increased HDL-C, but the molecular target was not previously reported. RVX-208 may be a promising new approach to the treatment of atherosclerosis.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms RVX208; RVX 208; RVX-208; Apabetalone.
Reference 1: Barylski M, Toth PP, Nikolic D, Banach M, Rizzo M, Montalto G. Emerging therapies for raising high-density lipoprotein cholesterol (HDL-C) and augmenting HDL particle functionality. Best Pract Res Clin Endocrinol Metab. 2014 Jun;28(3):453-61. doi: 10.1016/j.beem.2013.11.001. Epub 2013 Nov 15. PubMed PMID: 24840270.
2: McLure KG, Gesner EM, Tsujikawa L, Kharenko OA, Attwell S, Campeau E, Wasiak S, Stein A, White A, Fontano E, Suto RK, Wong NC, Wagner GS, Hansen HC, Young PR. RVX-208, an inducer of ApoA-I in humans, is a BET bromodomain antagonist. PLoS One. 2013 Dec 31;8(12):e83190. doi: 10.1371/journal.pone.0083190. eCollection 2013. PubMed PMID: 24391744; PubMed Central PMCID: PMC3877016.
3: Picaud S, Wells C, Felletar I, Brotherton D, Martin S, Savitsky P, Diez-Dacal B, Philpott M, Bountra C, Lingard H, Fedorov O, Müller S, Brennan PE, Knapp S, Filippakopoulos P. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain. Proc Natl Acad Sci U S A. 2013 Dec 3;110(49):19754-9. doi: 10.1073/pnas.1310658110. Epub 2013 Nov 18. PubMed PMID: 24248379; PubMed Central PMCID: PMC3856850.
4: Balder JW, Staels B, Kuivenhoven JA. Pharmacological interventions in human HDL metabolism. Curr Opin Lipidol. 2013 Dec;24(6):500-9. doi: 10.1097/MOL.0000000000000018. Review. PubMed PMID: 24184942.
5: Khmelnitsky YL, Mozhaev VV, Cotterill IC, Michels PC, Boudjabi S, Khlebnikov V, Madhava Reddy M, Wagner GS, Hansen HC. In vitro biosynthesis, isolation, and identification of predominant metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208). Eur J Med Chem. 2013 Jun;64:121-8. doi: 10.1016/j.ejmech.2013.03.062. Epub 2013 Apr 10. PubMed PMID: 23644195.
6: Joy TR. Novel HDL-based therapeutic agents. Pharmacol Ther. 2012 Jul;135(1):18-30. doi: 10.1016/j.pharmthera.2012.03.004. Epub 2012 Mar 23. Review. PubMed PMID: 22465158.
7: Nicholls SJ, Gordon A, Johannson J, Ballantyne CM, Barter PJ, Brewer HB, Kastelein JJ, Wong NC, Borgman MR, Nissen SE. ApoA-I induction as a potential cardioprotective strategy: rationale for the SUSTAIN and ASSURE studies. Cardiovasc Drugs Ther. 2012 Apr;26(2):181-7. doi: 10.1007/s10557-012-6373-5. PubMed PMID: 22349989.
8: Rvx 208. Drugs R D. 2011;11(2):207-13. doi: 10.2165/11595140-000000000-00000. Review. PubMed PMID: 21679009; PubMed Central PMCID: PMC3585949.
9: Shah PK. Atherosclerosis: targeting endogenous apo A-I--a new approach for raising HDL. Nat Rev Cardiol. 2011 Apr;8(4):187-8. doi: 10.1038/nrcardio.2011.37. Epub 2011 Mar 1. PubMed PMID: 21364534.
10: Horowitz JD, Rosenson RS, McMurray JJ, Marx N, Remme WJ. Clinical Trials Update AHA Congress 2010. Cardiovasc Drugs Ther. 2011 Feb;25(1):69-76. doi: 10.1007/s10557-011-6285-9. PubMed PMID: 21340529.
11: Nicholls SJ, Gordon A, Johansson J, Wolski K, Ballantyne CM, Kastelein JJ, Taylor A, Borgman M, Nissen SE. Efficacy and safety of a novel oral inducer of apolipoprotein a-I synthesis in statin-treated patients with stable coronary artery disease a randomized controlled trial. J Am Coll Cardiol. 2011 Mar 1;57(9):1111-9. doi: 10.1016/j.jacc.2010.11.015. Epub 2011 Jan 20. PubMed PMID: 21255957.
12: Davidson MH. Apolipoprotein A-I therapy promise, challenges, and disappointment. J Am Coll Cardiol. 2011 Mar 1;57(9):1120-1. doi: 10.1016/j.jacc.2010.11.025. Epub 2011 Jan 20. PubMed PMID: 21255956.
13: Inazu A. [Novel therapy for atherosclerosis and inflammatory vascular disease]. Nihon Rinsho. 2011 Jan;69(1):105-9. Review. Japanese. PubMed PMID: 21226269.
14: Bailey D, Jahagirdar R, Gordon A, Hafiane A, Campbell S, Chatur S, Wagner GS, Hansen HC, Chiacchia FS, Johansson J, Krimbou L, Wong NC, Genest J. RVX-208: a small molecule that increases apolipoprotein A-I and high-density lipoprotein cholesterol in vitro and in vivo. J Am Coll Cardiol. 2010 Jun 8;55(23):2580-9. doi: 10.1016/j.jacc.2010.02.035. Erratum in: J Am Coll Cardiol. 2010 Aug 31;56(10):825. PubMed PMID: 20513599.
15: McNeill E. RVX-208, a stimulator of apolipoprotein AI gene expression for the treatment of cardiovascular diseases. Curr Opin Investig Drugs. 2010 Mar;11(3):357-64. Review. PubMed PMID: 20178050.
16: Wong NC. Coronary Artery Disease - Eighth International Congress. From prevention to intervention. IDrugs. 2009 Dec;12(12):742-6. PubMed PMID: 19943213.
PubChem Compound 24871506
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator